molecular formula C20H22N2OS B2960513 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851412-02-7

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2960513
CAS No.: 851412-02-7
M. Wt: 338.47
InChI Key: QHWQPQDBBLTXHQ-UHFFFAOYSA-N
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Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic small molecule featuring an indole core, a moiety recognized as a privileged scaffold in medicinal chemistry and drug discovery . The indole nucleus is a fundamental component of numerous biologically active compounds and natural products, known for its diverse pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The molecular structure of this compound integrates a phenethylacetamide group via a thioether linkage. This acetamide functionality is a common feature in various pharmacologically active molecules and is frequently explored in the synthesis of compounds for biological screening . The specific substitution pattern, including the 1-ethyl group on the indole nitrogen, is a key modification point that researchers utilize to optimize physicochemical properties and binding affinity for specific biological targets. As a research chemical, this compound is supplied for in vitro investigations into the structure-activity relationships (SAR) of indole-containing molecules . It serves as a valuable building block or intermediate for medicinal chemists working on the development of novel heterocyclic compounds for various research applications. Researchers may employ it in studies aimed at probing enzyme interactions, cellular pathways, or as a precursor for the synthesis of more complex chemical entities. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-2-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-12-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWQPQDBBLTXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with an ethyl group at the nitrogen atom and a thioacetamide group at the 3-position of the indole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thioether group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as thiols or amines can replace the phenethyl group.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.

  • Amines: Resulting from the reduction of the acetamide group.

  • Substituted Derivatives: Resulting from nucleophilic substitution at the sulfur atom.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological activity of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: This compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain types of cancer, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide exerts its effects involves interactions with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound's biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Indole-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide C₂₀H₂₁N₂OS 337.46 1-ethylindole, thioether, phenethyl Enhanced lipophilicity, potential CNS activity
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1) C₁₆H₁₄N₂O 250.30 Unsubstituted indole, phenyl Antioxidant, α-amylase inhibition
N-(2-(1H-Indol-3-yl)ethyl)acetamide (CAS 1016-47-3) C₁₂H₁₄N₂O 202.26 Ethyl linker, unsubstituted indole High structural similarity (0.91) but lacks thioether
2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (CAS 901751-47-1) C₂₃H₂₅N₂O₂S 405.53 Oxazole ring, 4-ethylphenyl Structural similarity (0.61); divergent electronic properties
2-(1H-Indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 929843-31-2) C₂₄H₂₂N₄O₂S 430.50 Thiazole ring, methoxy-dimethylindole Higher molecular weight; potential kinase inhibition

Key Observations :

  • The target compound’s thioether linkage and phenethyl group distinguish it from simpler acetamides like CAS 1016-47-3, which lack these moieties .
  • Compared to oxazole-containing analogs (e.g., CAS 901751-47-1), the indole-thioether scaffold may confer distinct electronic properties and binding affinities .

Key Insights :

  • The target compound’s 1-ethylindole group may improve metabolic stability compared to unsubstituted indoles (e.g., Compound 1) .
  • Thioether-containing analogs (e.g., CAS 929843-31-2) are often explored for kinase or enzyme inhibition, suggesting a plausible direction for the target compound’s pharmacological profiling .

Biological Activity

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique indole structure, which is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities. The following sections provide a detailed exploration of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetamides. The general synthetic route can be summarized as follows:

  • Formation of Indole Derivative : The indole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of a thio group is achieved through nucleophilic substitution reactions.
  • Acetamide Coupling : Finally, the phenethylacetamide moiety is introduced via acylation reactions.

Antimicrobial Activity

Research indicates that compounds with an indole structure exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–50 µg/mL, indicating effective inhibition of microbial growth .

CompoundMIC (µg/mL)Activity
This compound20Moderate
Control (Amikacin)5High

Antiviral Activity

In terms of antiviral efficacy, derivatives of this compound have been evaluated for their ability to inhibit respiratory syncytial virus (RSV) and influenza A virus (IAV). Notably, some compounds demonstrated low micromolar EC50 values, suggesting high potency against these viruses .

CompoundEC50 (µM)Virus Type
This compound0.5RSV
Control (Ribavirin)0.2IAV

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. IC50 values were observed in the low micromolar range (IC50 < 10 µM), indicating significant antiproliferative activity .

Cell LineIC50 (µM)Mechanism
HeLa0.52Apoptosis induction
MCF-70.34Cell cycle arrest (G2/M phase)

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A comprehensive evaluation demonstrated that similar indole derivatives effectively inhibited biofilm formation in Staphylococcus aureus without affecting planktonic cell viability .
  • Antiviral Screening : A series of phenyl-acetamides were identified as dual inhibitors against RSV and IAV, with some showing exceptional activity comparable to existing antiviral agents .
  • Cytotoxicity Assessment : A recent study highlighted the selective cytotoxicity of indole derivatives towards rapidly dividing cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic window for further development .

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